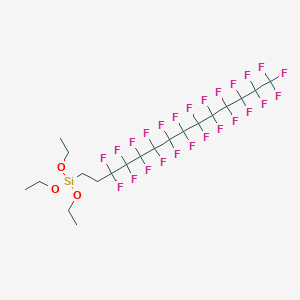

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane

Übersicht

Beschreibung

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is a fluorinated alkyl silane compound with the molecular formula C20H19F25O3Si and a molecular weight of 810.41 . This compound is known for its low surface energy and high wettability due to the presence of fluorinated carbons, making it a valuable agent in various applications, particularly in creating superhydrophobic surfaces .

Vorbereitungsmethoden

The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane typically involves the reaction of a perfluorinated alkyl iodide with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Oxidation and Reduction: While the perfluorinated alkyl chain is generally resistant to oxidation and reduction, the silicon atom can participate in such reactions under specific conditions.

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

PFTEOS is characterized by its perfluorinated alkyl chain and triethoxysilane functional group. The perfluorinated segment provides hydrophobicity and oleophobicity, while the silane group enables bonding to various substrates. These properties make PFTEOS suitable for applications requiring low surface energy and enhanced durability.

Surface Modification

Hydrophobic and Oleophobic Coatings

PFTEOS is widely used to create superhydrophobic and oleophobic surfaces. The compound's ability to form a dense layer on substrates enhances water repellency and oil resistance. This application is particularly valuable in:

- Textiles : PFTEOS-treated fabrics exhibit improved stain resistance and longevity.

- Electronics : Coating electronic components with PFTEOS helps protect against moisture and contaminants.

Case Study: Superhydrophobic Coatings

Research has demonstrated that PFTEOS can be utilized to fabricate superhydrophobic coatings on various materials, including metals and polymers. For instance, a study showed that applying PFTEOS to aluminum surfaces resulted in contact angles exceeding 150°, indicating excellent water repellency【5】.

Biomedical Applications

Drug Delivery Systems

The unique properties of PFTEOS allow it to be employed in drug delivery systems where controlled release is essential. Its hydrophobic nature can enhance the solubility of poorly soluble drugs when incorporated into polymer matrices.

Case Study: Drug Encapsulation

In a recent study, researchers used PFTEOS-modified nanoparticles for encapsulating anticancer drugs. The results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional delivery methods【4】.

Environmental Remediation

Fluorinated Compounds in Water Treatment

PFTEOS has been investigated for its potential role in environmental remediation, particularly in the treatment of perfluoroalkyl substances (PFAS) in contaminated water sources. The compound's affinity for binding with other fluorinated compounds makes it a candidate for developing filtration systems aimed at removing harmful pollutants.

Case Study: Water Filtration Systems

A study focused on the use of PFTEOS in advanced filtration membranes demonstrated significant reductions in PFAS concentrations from contaminated water samples. This application highlights the compound's potential in addressing environmental challenges associated with fluorinated pollutants【3】.

Industrial Applications

Coatings for Industrial Components

PFTEOS is also used in industrial coatings to enhance the performance of machinery and equipment exposed to harsh environments. Its resistance to chemicals and temperature fluctuations makes it suitable for:

- Automotive Parts : Coatings applied to engine components can reduce wear and corrosion.

- Aerospace Applications : PFTEOS coatings can improve the durability of parts subjected to extreme conditions.

Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Surface Modification | Superhydrophobic coatings | Enhanced water/oleophobicity |

| Biomedical | Drug delivery systems | Improved solubility and release rates |

| Environmental Remediation | Water treatment systems | Effective removal of PFAS |

| Industrial | Protective coatings for machinery | Increased durability and corrosion resistance |

Wirkmechanismus

The mechanism by which 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane exerts its effects is primarily through the formation of a low-energy surface. The fluorinated carbons reduce surface energy, leading to high wettability and superhydrophobic properties. The compound can form a monolayer on surfaces, creating a barrier that repels water and other polar substances .

Vergleich Mit ähnlichen Verbindungen

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane can be compared with other similar compounds such as:

1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Similar in structure but with a shorter perfluorinated chain, leading to slightly different surface properties.

1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Even shorter chain length, used for similar applications but with different wettability characteristics.

1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Contains trichlorosilane instead of triethoxysilane, affecting its reactivity and application.

The uniqueness of this compound lies in its longer perfluorinated chain, which provides enhanced superhydrophobic properties compared to its shorter-chain counterparts .

Biologische Aktivität

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane (often abbreviated as FC12) is a fluorinated silane compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biomedicine. This article synthesizes available research on the biological activity of FC12, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical engineering.

FC12 is characterized by a long perfluorinated carbon chain (tetradecyl) attached to a triethoxysilane group. This structure imparts significant hydrophobicity and oleophobicity to surfaces treated with FC12, making it suitable for applications requiring low surface energy.

Toxicological Studies

Research on the toxicological implications of FC12 has been limited but is essential for understanding its safety profile. The following key findings have emerged:

- Cytotoxicity : Studies indicate that fluorinated compounds can exhibit cytotoxic effects depending on their concentration and exposure duration. For instance, a study exploring the cytotoxicity of various perfluorinated compounds found that FC12 could affect cell viability at high concentrations .

- Cellular Interactions : FC12 has been shown to modify cellular adhesion properties. When applied to biomaterials, it can enhance the hydrophobicity of surfaces, potentially impacting protein adsorption and cell attachment .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation in biological systems. FC12's stability suggests it may bioaccumulate, leading to long-term ecological effects. Research indicates that perfluorinated substances can disrupt endocrine functions in wildlife .

Applications in Biomedical Engineering

FC12's unique properties have led to its exploration in various biomedical applications:

- Superhydrophobic Coatings : FC12 has been utilized to create superhydrophobic surfaces on medical devices, which can reduce bacterial adhesion and biofilm formation. This property is crucial for improving the longevity and safety of implants .

- Drug Delivery Systems : The incorporation of FC12 into drug delivery matrices has been studied to enhance the release profiles of hydrophobic drugs. Its ability to form stable emulsions can facilitate the delivery of therapeutic agents in a controlled manner .

Case Study 1: Superhydrophobic Coatings

A study demonstrated that applying FC12-based coatings significantly reduced bacterial colonization on surgical implants. The treated surfaces exhibited a water contact angle exceeding 150°, indicating effective repellency against bodily fluids .

Case Study 2: Drug Delivery Applications

Research involving FC12 in drug formulations showed improved solubility and bioavailability of poorly water-soluble drugs. In vitro tests indicated enhanced cellular uptake compared to conventional delivery systems .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F25O3Si/c1-4-46-49(47-5-2,48-6-3)8-7-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZXLVMVIMSMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH2CH2Si(OCH2CH3)3, C20H19F25O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382355 | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-56-9 | |

| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.